molecular formula C17H15NO2 B2422495 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde CAS No. 338416-21-0

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde

Cat. No.: B2422495
CAS No.: 338416-21-0
M. Wt: 265.312
InChI Key: BUCFDTXEEFRJDO-UHFFFAOYSA-N
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Description

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring substituted with a methyl group and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with 4-methylphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to formylation to introduce the aldehyde group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and specific reaction conditions (e.g., temperature, solvent).

Major Products

    Oxidation: 1-methyl-2-(4-methylphenoxy)-1H-indole-3-carboxylic acid.

    Reduction: 1-methyl-2-(4-methylphenoxy)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-phenoxy-1H-indole-3-carbaldehyde: Lacks the methyl group on the phenoxy ring.

    2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Lacks the methyl group on the indole ring.

    1-methyl-2-(4-chlorophenoxy)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both a methyl group on the indole ring and a 4-methylphenoxy group. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-2-(4-methylphenoxy)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCFDTXEEFRJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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